2-{[4-(Dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile

Catalog No.
S12177719
CAS No.
M.F
C16H20N2O
M. Wt
256.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{[4-(Dimethylamino)phenyl]methylidene}-4,4-dimet...

Product Name

2-{[4-(Dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile

IUPAC Name

2-[[4-(dimethylamino)phenyl]methylidene]-4,4-dimethyl-3-oxopentanenitrile

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

InChI

InChI=1S/C16H20N2O/c1-16(2,3)15(19)13(11-17)10-12-6-8-14(9-7-12)18(4)5/h6-10H,1-5H3

InChI Key

UHGAAONHQDUDKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C(=CC1=CC=C(C=C1)N(C)C)C#N

The compound 2-{[4-(Dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile is a complex organic molecule characterized by its unique structural features. It contains a dimethylamino group, a phenyl ring, and a nitrile functional group, contributing to its potential chemical reactivity and biological activity. The molecular formula for this compound is C15H18N2OC_{15}H_{18}N_2O with a molecular weight of approximately 246.32 g/mol. Its structure consists of a pentanenitrile backbone with two methyl groups attached to the fourth carbon, enhancing its lipophilicity and possibly influencing its biological interactions.

Typical of nitriles and ketones, including:

  • Nucleophilic addition: The carbonyl group in the ketone can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or amines.
  • Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form corresponding carboxylic acids.
  • Reduction: The ketone moiety can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:

  • Antimicrobial properties: Many derivatives of dimethylamino-substituted compounds show efficacy against various bacterial strains.
  • Anticancer activity: Some studies suggest that compounds containing the dimethylamino group may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
  • Cytotoxic effects: The presence of the nitrile and ketone functionalities may enhance cytotoxicity against certain cancer cell lines.

The synthesis of 2-{[4-(Dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile can be achieved through several methods:

  • Condensation Reactions: A common approach is the condensation of 4-(dimethylamino)benzaldehyde with 4,4-dimethyl-3-oxopentanenitrile in the presence of an acid catalyst.
  • Multi-step Synthesis: Starting from simpler precursors, one can introduce various functional groups through a series of reactions, including alkylation and acylation processes.
  • Using Reagents: Specific reagents such as phosphorous oxychloride or thionyl chloride may facilitate the introduction of the nitrile group.

The unique structure of this compound allows for various applications, including:

  • Pharmaceutical development: Due to its potential biological activities, it may serve as a lead compound in drug discovery for antimicrobial or anticancer agents.
  • Chemical intermediates: It can be utilized in the synthesis of more complex organic molecules in medicinal chemistry.
  • Material science: Its properties might be explored in developing new materials with specific electrical or optical characteristics.

Interaction studies are essential for understanding how this compound behaves in biological systems. Key areas include:

  • Protein binding assays: Evaluating how well the compound binds to various proteins can provide insight into its potential therapeutic mechanisms.
  • Receptor interaction studies: Investigating interactions with specific receptors can help elucidate its pharmacological profile.
  • Metabolic studies: Understanding how this compound is metabolized in vivo is crucial for assessing its safety and efficacy.

Several compounds share structural similarities with 2-{[4-(Dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile. Here are a few notable examples:

Compound NameStructureKey Features
4-DimethylaminobenzaldehydeStructureCommonly used as a precursor in organic synthesis; exhibits strong biological activity.
4-Amino-N,N-dimethylanilineStructureKnown for its use in dye manufacturing; potential carcinogenic properties.
PivaloylacetonitrileStructureRelated to ketone chemistry; useful as an intermediate in organic synthesis.

Uniqueness

The uniqueness of 2-{[4-(Dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile lies in its specific combination of functional groups that confer distinct chemical reactivity and biological properties not observed in other similar compounds. Its dual functionality as both a nitrile and a ketone makes it particularly versatile for further derivatization and application in medicinal chemistry.

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Exact Mass

256.157563266 g/mol

Monoisotopic Mass

256.157563266 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

Explore Compound Types